N-[3-(allyloxy)phenyl]-N'-cyclohexylurea
Description
N-[3-(allyloxy)phenyl]-N'-cyclohexylurea is a urea derivative characterized by a substituted phenyl group (allyloxy at the 3-position) and a cyclohexyl group attached to the urea core. Urea derivatives are widely studied for their diverse biological activities, including antifungal, hypoglycemic, and enzyme inhibitory properties.
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
1-cyclohexyl-3-(3-prop-2-enoxyphenyl)urea |
InChI |
InChI=1S/C16H22N2O2/c1-2-11-20-15-10-6-9-14(12-15)18-16(19)17-13-7-4-3-5-8-13/h2,6,9-10,12-13H,1,3-5,7-8,11H2,(H2,17,18,19) |
InChI Key |
NFNLMJPPEWWVNX-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)NC2CCCCC2 |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)NC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituent Variations on the Phenyl Ring
1-(2-Chlorophenyl)-3-cyclohexylurea
- Structure : Chlorine substituent at the 2-position of the phenyl ring.
- Key Differences : The chloro group is electron-withdrawing, which may enhance hydrogen-bonding interactions compared to the allyloxy group. This compound’s molecular weight (C₁₃H₁₆ClN₂O) is lower than the target compound due to the absence of the allyloxy chain.
N-(3-Amino-4-chlorophenyl)-N'-cyclohexylurea (CAS 926206-97-5)
- Structure: Amino and chloro substituents on the phenyl ring.
- This dual substitution may alter solubility and target affinity compared to the allyloxy variant .
N-(4-Cyanophenyl)-N'-phenylurea
- Structure: Cyano group at the 4-position of the phenyl ring.
- Key Differences: The cyano group is strongly electron-withdrawing, increasing the compound’s reactivity in nucleophilic addition reactions. Unlike the target compound, the N'-group is phenyl (aromatic) rather than cyclohexyl (aliphatic), which reduces steric bulk and may affect membrane permeability .
Variations in the N'-Substituent
Glibenclamide (N-(4-[3-(2-methoxy-5-chlorobenzamido)benzosulphonyl)-N'-cyclohexylurea)
- Structure : Contains a sulfonylurea core with a cyclohexyl group and a complex benzamide side chain.
- Key Differences : The sulfonyl group enhances hypoglycemic activity by targeting pancreatic β-cell ATP-sensitive potassium channels. This contrasts with the simpler urea core of the target compound, which lacks sulfonyl pharmacophores but may offer synthetic versatility .
N-(3-Chlorophenyl)-N'-cycloheptylurea (CAS 446848-39-1)
- Structure : Cycloheptyl instead of cyclohexyl as the N'-substituent.
N'-(3-Chlorophenyl)-N-cyclohexyl-N-ethylurea (CAS 618444-19-2)
- Structure : Ethyl group added to the cyclohexyl-urea nitrogen.
- Key Differences : The ethyl substitution introduces additional hydrophobicity and may alter metabolic stability by shielding the urea core from enzymatic degradation .
N-(4-Acetylbenzenesulfonyl)-N'-cyclohexylurea
- Structure : Features a sulfonamide-acetyl group attached to the phenyl ring.
- Key Differences: The sulfonamide group enhances hydrogen-bonding capacity and is common in diuretics and carbonic anhydrase inhibitors.
N,N'-Dicyclohexylurea Derivatives
- Structure : Two cyclohexyl groups attached to the urea core.
- Key Differences : Increased symmetry and hydrophobicity compared to the target compound. These derivatives often form stable crystalline structures via N—H⋯O hydrogen bonds, which may limit solubility but improve thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
